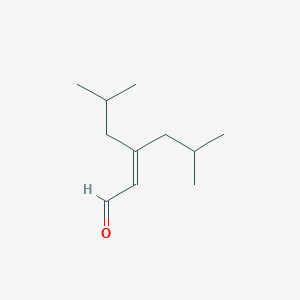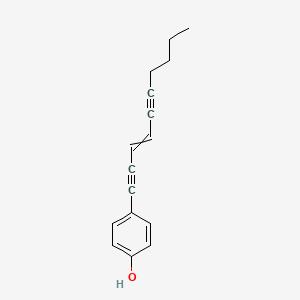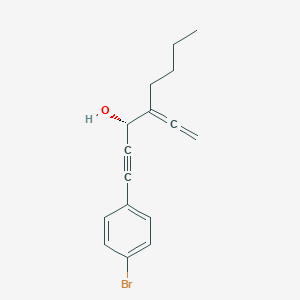
L-Valyl-L-valyl-L-glutaminyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-valyl-L-glutaminyl-L-alanine is a peptide compound composed of four amino acids: valine, glutamine, and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-glutaminyl, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the addition of L-valyl and L-valyl.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-valyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide synthesis techniques.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Coupling reagents like HBTU and deprotection reagents like TFA.
Major Products Formed
Hydrolysis: Valine, glutamine, and alanine.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-valyl-L-glutaminyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Valyl-L-valyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate cellular processes by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, similar in structure but shorter.
L-Glutaminyl-L-alanine: A dipeptide with glutamine and alanine, sharing some functional similarities.
Uniqueness
L-Valyl-L-valyl-L-glutaminyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
798541-28-3 |
|---|---|
Molekularformel |
C18H33N5O6 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H33N5O6/c1-8(2)13(20)16(26)23-14(9(3)4)17(27)22-11(6-7-12(19)24)15(25)21-10(5)18(28)29/h8-11,13-14H,6-7,20H2,1-5H3,(H2,19,24)(H,21,25)(H,22,27)(H,23,26)(H,28,29)/t10-,11-,13-,14-/m0/s1 |
InChI-Schlüssel |
ZYWZYCIWJGNWAU-IMIFBBOLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


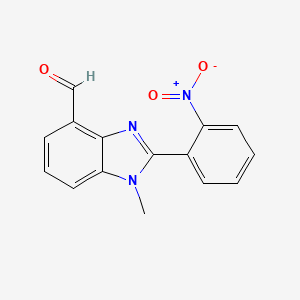
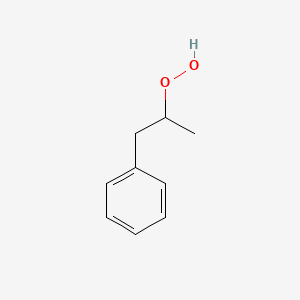
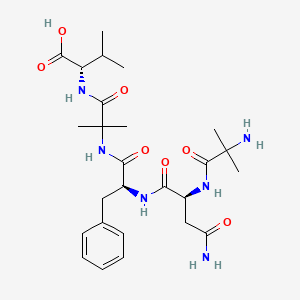
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
